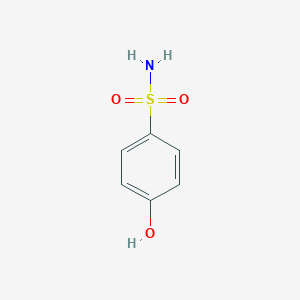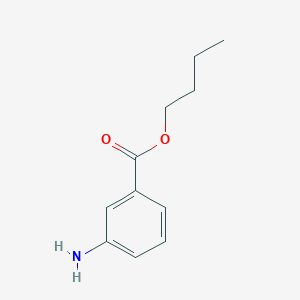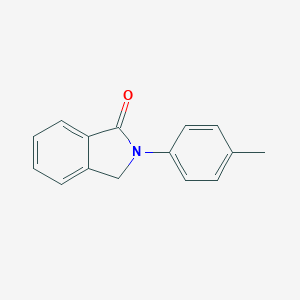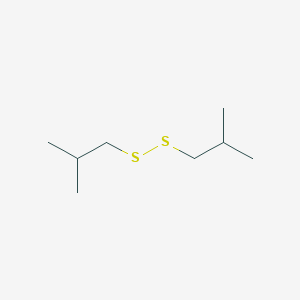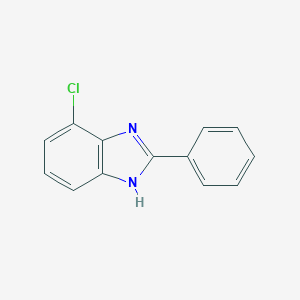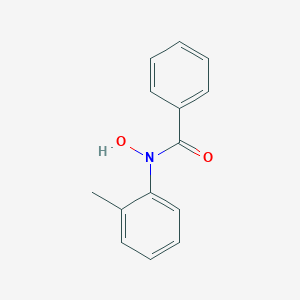
N-hydroxy-N-o-tolylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-N-o-tolylbenzamide (OTBHA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 241.28 g/mol. OTBHA is a derivative of benzamide and contains a hydroxyl group and a tolyl group attached to the nitrogen atom.
Wirkmechanismus
N-hydroxy-N-o-tolylbenzamide exerts its biological activity through multiple mechanisms of action. It has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. MMPs are involved in the degradation of extracellular matrix proteins and their inhibition can prevent the invasion and metastasis of cancer cells.
Biochemische Und Physiologische Effekte
N-hydroxy-N-o-tolylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of HIV, and reduce inflammation in animal models of inflammatory diseases. N-hydroxy-N-o-tolylbenzamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-hydroxy-N-o-tolylbenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits potent biological activity at low concentrations, making it a useful tool for studying biological processes. However, N-hydroxy-N-o-tolylbenzamide also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-hydroxy-N-o-tolylbenzamide. One area of interest is the development of N-hydroxy-N-o-tolylbenzamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the biological activity of N-hydroxy-N-o-tolylbenzamide, including its interactions with specific enzymes and signaling pathways. Finally, the potential therapeutic applications of N-hydroxy-N-o-tolylbenzamide in the treatment of various diseases, including cancer and neurodegenerative diseases, warrant further investigation.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-N-o-tolylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-hydroxy-N-o-tolylbenzamide has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1143-74-4 |
|---|---|
Produktname |
N-hydroxy-N-o-tolylbenzamide |
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
N-hydroxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-11-7-5-6-10-13(11)15(17)14(16)12-8-3-2-4-9-12/h2-10,17H,1H3 |
InChI-Schlüssel |
HOYKXCJVAUXQLD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O |
Kanonische SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

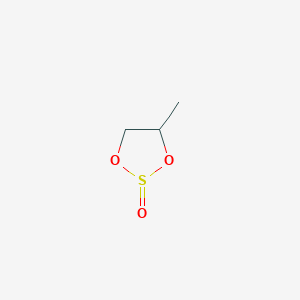
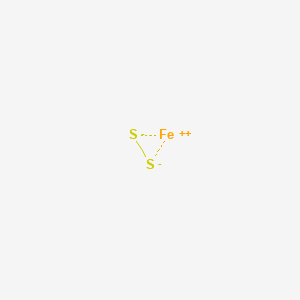
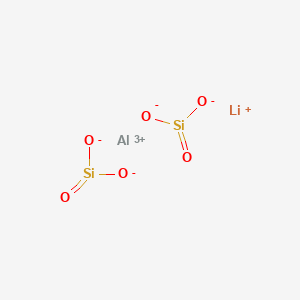
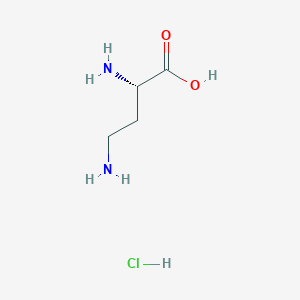
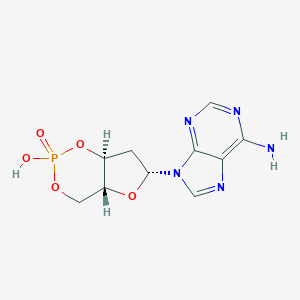
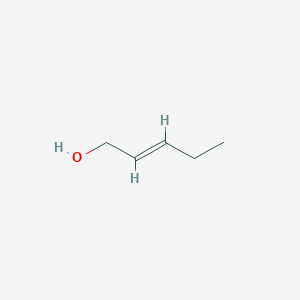
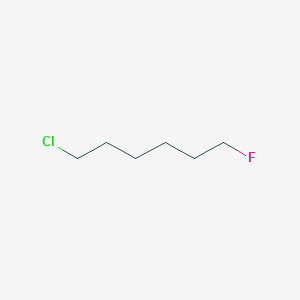
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)

